molecular formula C18H29N3O B14784280 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide

Cat. No.: B14784280
M. Wt: 303.4 g/mol
InChI Key: MSNTYAIUUBUPOR-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a benzylpyrrolidine moiety, and a butanamide backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 1-benzylpyrrolidine with ethyl 3-methylbutanoate under basic conditions to form the intermediate product. This intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, DMF, water.

    Catalysts: Aluminum chloride, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpyrrolidine moiety with an amino and butanamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNTYAIUUBUPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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